1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBRTKBMMJIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine typically involves several steps. These steps encompass the selection of appropriate starting materials, amination, and, when necessary, chiral resolution.
1.1. Synthetic Routes and Reaction Conditions
- Starting Material : The synthesis usually starts with an aromatic precursor, such as 2-chloro-6-(trifluoromethyl)benzaldehyde.
- Amination : The aromatic precursor then undergoes a reductive amination reaction with an appropriate amine source, like ammonia or an amine derivative, in the presence of a reducing agent such as sodium cyanoborohydride.
- Chiral Resolution : If a specific enantiomer is desired, the resulting racemic mixture undergoes chiral resolution techniques, which could include crystallization with a chiral resolving agent or chromatographic methods.
1.2. Industrial Production Methods
For industrial-scale production, the following methods can be employed:
- Large-Scale Reductive Amination : Continuous flow reactors are utilized to improve reaction efficiency and yield.
- Chiral Catalysts : Chiral catalysts are used to directly synthesize the desired enantiomer, which eliminates the need for chiral resolution steps.
- Optimization of Reaction Conditions : Parameters such as temperature, pressure, and solvent choice are carefully adjusted to maximize yield and purity.
Synthesis of α-Chloromethylketimines
A gold-catalyzed hydroamination of aromatic and aliphatic 1-chloroalkynes with aromatic amines can yield α-chloromethylketimines using equimolar amounts of both reagents. This method allows for the preparation and spectroscopic characterization of α-chloromethylketimines with high purity, complete conversion, and atom economy.
Gold(I) catalysts can be used in the regioselective Markovnikov hydroamination of 1-chloroalkynes to produce α-chloroimines under mild reaction conditions. The reaction conditions can be optimized for the gold-catalyzed reaction between 1-chloroethynylbenzene and aniline using IPrAuCl (1 mol %) activated by NaBArF (1.5 mol %) in toluene at 120 °C for 0.5 h, giving α-chloroimine in excellent yield.
This method can be applied to various primary amines to yield chlorinated imines. The reaction proceeds smoothly to form both Z and E imines, along with trace amounts of corresponding enamines. The reaction also tolerates electron-donating and electron-withdrawing groups on the aniline aromatic ring.
2.3. Derivatization Procedures
The synthetic usefulness of α-chloromethylketimines is demonstrated through derivatization procedures, such as palladium-catalyzed cyclization to afford indoles and direct reduction to β-chloroamines.
Specific Synthesis Example
Embodiment 1: Synthesis of 3,5-bis trifluoromethyl 1-Phenylethanone
- Step 1: React magnesium metal with 3,5-double methyl bromobenzene trifluoride and paraldehydum in oxolanes at 35-50°C under nitrogen protection. After the reaction is complete, distill to obtain 1-[3,5-bis trifluoromethyl phenyl] ethanol.
- Step 2: Rejoin the 1-[3,5-bis trifluoromethyl phenyl] ethanol with dichloromethane, and add NBS-DMS at 0-20°C, then add triethylamine after the temperature has reached complete reaction. After hydrogen peroxide cancellation reaction and Kieselguhr filtration, 3,5-bis trifluoromethyl 1-Phenylethanone is obtained.
Chemical Reactions Analysis
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkoxides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Scientific Research Applications
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine has several notable applications in scientific research:
1. Chemistry:
- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance.
2. Biology:
- Antimicrobial and Antifungal Properties: Research indicates potential biological activities against various pathogens, making it a candidate for further pharmacological studies.
3. Medicine:
- Drug Development: The compound is being investigated for its potential in drug development, particularly for designing molecules with improved pharmacokinetic properties. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
4. Industry:
- Agrochemicals Production: Utilized in the synthesis of agrochemicals, it plays a role in developing pesticides and herbicides that are more effective and environmentally friendly.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives based on this compound, demonstrating significant activity against resistant bacterial strains.
Case Study 2: Drug Development
Research featured in Bioorganic & Medicinal Chemistry Letters examined analogs of this compound for their potential as anti-inflammatory agents, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following compounds share structural similarities with 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine:
Key Observations :
- Substituent Position : The ortho-chloro and para-CF₃ groups in the target compound create distinct steric and electronic environments compared to analogs with substituents in other positions (e.g., C3 or C4). For instance, the ortho-chloro group in the target compound may hinder rotational freedom, affecting binding to biological targets .
- Electron-Withdrawing Effects : The CF₃ group enhances electrophilicity and metabolic stability, while the chloro group contributes to lipophilicity. In contrast, nitro or sulfanyl substituents (e.g., in and ) introduce different reactivity profiles .
Comparison with Analogues :
- 1-(4-Methoxyphenyl)-1-(4-CF₃-phenyl)ethan-1-amine (): Synthesized via lithium-halogen exchange (66% yield), highlighting the efficiency of this method for diaryl amines .
- (S)-1-(3-CF₃-phenyl)ethan-1-amine hydrochloride (): Prepared using 3-(trifluoromethylenecarbonyl)benzaldehyde and purified via LC/MS, demonstrating the role of chiral resolution in pharmaceutical intermediates .
Physico-Chemical Properties
Notes:
Biological Activity
Overview
1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound notable for its unique structural features, including a chloro group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and enzymes, while the amine group allows for hydrogen bonding with target molecules, influencing their activity and function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an agonist, antagonist, or inhibitor, modulating various biochemical pathways. The presence of the trifluoromethyl group significantly impacts the compound's binding affinity and selectivity for these targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that compounds with similar structures can selectively inhibit certain pathogens, making them potential candidates for drug development targeting infections .
Enzyme Inhibition
The compound has been investigated for its effects on various enzymes. For instance, it is noted to inhibit specific pathways involved in disease processes, which could be beneficial in therapeutic contexts. The inhibition potency varies based on structural modifications, highlighting the importance of structure-activity relationships (SAR) in optimizing efficacy .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant activity against Chlamydia species, indicating its potential as a lead compound for developing targeted antibiotics .
- Enzyme Interaction : Another research highlighted the compound's ability to modulate ion channels, showing an EC50 value of approximately 0.64 μM in enhancing KCa2.2a channel activity, which is significantly more potent than many existing compounds .
Table 1: Biological Activity Summary
| Activity Type | Description | EC50/IC50 Values |
|---|---|---|
| Antimicrobial | Inhibits Chlamydia species | Not specified |
| Ion Channel Modulation | Enhances KCa2.2a channel activity | EC50 = 0.64 μM |
| Enzyme Inhibition | Selective inhibition of specific pathways | IC50 values vary |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Base Compound | Original structure | Moderate activity |
| Variant A | Addition of electron-withdrawing groups | Increased potency |
| Variant B | Substitution at different positions | Variable efficacy |
Q & A
Q. What are the recommended synthetic routes for 1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-one using sodium borohydride or lithium aluminum hydride in ethanol or THF. Industrial-scale methods often employ titanium(IV) isopropoxide as a catalyst to improve primary amine selectivity . Key parameters include temperature (optimized at 0–25°C), pH (neutral to slightly basic), and substrate-to-reagent ratios (e.g., 1:1.2 ketone:amine). Yields typically range from 65–85%, with impurities arising from over-reduction or incomplete deprotection .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., trifluoromethyl group at C6, chloro at C2) and amine proton integration.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 238.04 for CHClFN).
- X-ray Crystallography : Resolves stereochemical ambiguities and crystal packing effects, crucial for studying solid-state stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from the amine group.
- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethylated byproducts).
- Store under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Transaminase-mediated chiral synthesis using ω-transaminases (e.g., from Arthrobacter sp.) achieves >90% enantiomeric excess (ee). Reaction optimization includes:
- Substrate loading: 10–50 mM ketone.
- Co-solvents: 10–20% DMSO to enhance enzyme stability.
- pH: 7.5–8.5 for optimal activity .
Table 1 : Catalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Arthrobacter transaminase | 92 | 78 |
| Ru-BINAP complex | 85 | 65 |
Q. What computational strategies predict the compound’s biological targets and metabolic stability?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to screen against GPCRs (e.g., serotonin receptors) leveraging the trifluoromethyl group’s lipophilicity .
- PASS Analysis : Predicts neuroprotective or antimicrobial activity (Pa > 0.7 for monoamine oxidase inhibition).
- ADMET Prediction : SwissADME estimates high metabolic stability (t > 6h) due to the trifluoromethyl group’s electron-withdrawing effects .
Q. How do structural analogs compare in receptor-binding affinity, and what SAR trends emerge?
- Methodological Answer : Replace the trifluoromethyl group with methyl or nitro groups to study steric/electronic effects. For example:
- Analog 1 : 1-[2-Chloro-6-methylphenyl]ethan-1-amine shows 10× lower MAO-B inhibition (IC = 1.2 μM vs. 0.12 μM for the parent compound).
- Analog 2 : Nitro substitution at C6 reduces logP by 1.2 units, diminishing blood-brain barrier penetration .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., SH-SY5Y vs. PC12) to assess neuroactivity variability.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies (e.g., K = 120 nM vs. 450 nM in conflicting studies).
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH for 4 weeks.
- HPLC Monitoring : Degradation products include oxidized amine (retention time shift from 8.2 to 6.5 min) and dechlorinated byproducts.
- Stability Ranking : t (time to 90% purity) is 12 months at 25°C vs. 3 months at 40°C .
Methodological Notes
- Synthetic Optimization : Prioritize enzyme-mediated routes for scalability and enantiopurity.
- Data Validation : Cross-reference computational predictions with in vitro assays to address model limitations.
- Ethical Compliance : Adhere to OECD guidelines for in vitro testing; avoid human/animal exposure without regulatory approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
